9-(2-Piperidinoethyl)carbazole hydrochloride

Sigma-1 Receptor Carbazole SAR Antipsychotic Drug Discovery

9-(2-Piperidinoethyl)carbazole hydrochloride is a salt of a carbazole derivative featuring a piperidinoethyl substituent at the N9 position of the carbazole core. It belongs to a class of carbazole compounds patented for their antipsychotic activity via sigma receptor antagonism.

Molecular Formula C19H22ClN2-
Molecular Weight 314.9 g/mol
CAS No. 101418-08-0
Cat. No. B010797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-Piperidinoethyl)carbazole hydrochloride
CAS101418-08-0
Synonyms9-[2-(3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethyl]carbazole chloride
Molecular FormulaC19H22ClN2-
Molecular Weight314.9 g/mol
Structural Identifiers
SMILESC1CC[NH+](CC1)CCN2C3=CC=CC=C3C4=CC=CC=C42.[Cl-]
InChIInChI=1S/C19H22N2.ClH/c1-6-12-20(13-7-1)14-15-21-18-10-4-2-8-16(18)17-9-3-5-11-19(17)21;/h2-5,8-11H,1,6-7,12-15H2;1H
InChIKeyARMJYVGWORAICL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(2-Piperidinoethyl)carbazole hydrochloride (CAS 101418-08-0): A 9-Substituted Carbazole Sigma Receptor Ligand for Antipsychotic Research


9-(2-Piperidinoethyl)carbazole hydrochloride is a salt of a carbazole derivative featuring a piperidinoethyl substituent at the N9 position of the carbazole core. It belongs to a class of carbazole compounds patented for their antipsychotic activity via sigma receptor antagonism [1]. Unlike many clinically investigated carbazole-based sigma ligands that bear substituents at the 4-position (e.g., rimcazole, FH-510), this compound's functionalization occurs exclusively at the 9-position, which fundamentally alters its conformational flexibility and electronic distribution, making it a distinct tool for structure-activity relationship (SAR) studies. The hydrochloride salt form (C19H23ClN2, MW 314.86 g/mol) enhances aqueous solubility for in vitro assay compatibility .

9-Position SAR Tool Unique N9 substitution distinct from 4-substituted carbazole sigma ligands
Hydrochloride Salt Form Enhanced aqueous solubility for reproducible in vitro assay preparation
Sigma Receptor Research Supports sigma-1/sigma-2 pharmacology and antipsychotic mechanism studies

Why 9-(2-Piperidinoethyl)carbazole hydrochloride Cannot Be Replaced by Other Carbazole Sigma Ligands


Carbazole-based sigma receptor ligands are not interchangeable due to the profound impact of substituent position on receptor subtype selectivity and polypharmacology. The patent literature explicitly shows that minor structural changes drastically alter sigma receptor affinity: rimcazole (9-(3-(cis-3,5-dimethylpiperazinyl)propyl)carbazole) exhibits a sigma IC50 of 1460 nM, while the 4-substituted analog FH-510 achieves an IC50 of 4.8 nM [1]. The target compound's unique 9-substitution pattern occupies a distinct region of chemical space compared to 4-substituted analogs, potentially offering different off-target profiles. This positional isomerism means that researchers cannot simply substitute one carbazole sigma ligand for another without risking misinterpretation of SAR data or target engagement outcomes [2].

Positional Isomer Sensitivity
9- vs. 4-substitution alters pharmacophore geometry and may shift sigma subtype selectivity, limiting direct interchange.
Affinity Profile Divergence
Reported sigma-2 preference and distinct D2 tone may not transfer to 4-substituted carbazole ligands.
Cross-study Variability
Affinity values across assay platforms can confound SAR interpretation when substituting one carbazole ligand for another.

Quantitative Differentiation Evidence for 9-(2-Piperidinoethyl)carbazole hydrochloride: Sigma Receptor Binding & Structural Determinants


Sigma-1 Receptor Binding Affinity: 9-Substitution vs. 4-Substituted Carbazole Analogs

The target compound's sigma-1 receptor affinity has been measured in guinea pig brain membranes, yielding a Ki of 248 nM [1]. This places it in an intermediate affinity range compared to the high-potency 4-substituted analog FH-510 (IC50 = 4.8 nM) and the low-potency rimcazole (IC50 = 1460 nM) [2]. The ~52-fold difference from FH-510 and ~5.9-fold improvement over rimcazole highlight the critical role of the substitution position. This data point is from a cross-study comparison using different assay formats, requiring cautious interpretation.

Sigma-1 Affinity Comparison
Cross-study comparable
Target: Ki = 248 nM (sigma-1, guinea pig brain)
FH-510: IC50 = 4.8 nM
Rimcazole: IC50 = 1460 nM
~52-fold lower than FH-510; ~5.9-fold higher than rimcazole
Supports intermediate-affinity 9-position benchmark for SAR libraries
Assay formats differ; direct ranking may not reflect absolute potency
Sigma-1 Receptor Carbazole SAR Antipsychotic Drug Discovery

Sigma-1/ Sigma-2 Selectivity Profile of 9-(2-Piperidinoethyl)carbazole

In rat PC12 cell assays, the compound exhibits a sigma-2 receptor Ki of 23 nM, indicating a ~10.8-fold selectivity for sigma-2 over sigma-1 (Ki 248 nM) [1]. This contrasts with the pan-sigma profile of many 4-substituted carbazole ligands. While comparators like FH-510 and rimcazole have reported sigma-1 data, their sigma-2 selectivity is less well-characterized in the public domain, limiting a direct comparison. The data suggest that 9-substitution may confer a bias toward sigma-2 engagement, which is relevant for applications in cancer imaging and neuroprotection where sigma-2 is implicated.

Sigma-2 Selectivity
Class-level inference
Sigma-2 Ki = 23 nM (rat PC12 cells)
Selectivity ratio sigma-1/sigma-2 ≈ 10.8
Supports sigma-2-preferring context for probe development
Limited comparator sigma-2 data; atypical for carbazole class
Sigma-2 Receptor Receptor Subtype Selectivity Neuropharmacology

Secondary Pharmacology: Dopamine D2 Receptor vs. Sigma Engagement

The compound shows low affinity for the dopamine D2 receptor (Ki = 2,800 nM in HEK293 functional assay) [1]. This represents a >11-fold selectivity for sigma-1 over D2, which is mechanistically significant for antipsychotic research. By comparison, rimcazole has a reported D2 IC50 of 86,000 nM, yielding a sigma/D2 ratio of ~59 [2]. While both compounds avoid strong D2 engagement (a hallmark of typical antipsychotics linked to extrapyramidal side effects), the target compound's moderate D2 affinity may offer a distinct pharmacological signature for studying sigma-mediated antipsychotic mechanisms without complete D2 silencing.

D2 Receptor Profile
Cross-study comparable
Target: D2 Ki = 2,800 nM (HEK293)
Rimcazole: D2 IC50 = 86,000 nM
Sigma-1/D2 ratio ≈ 11.3 (target) vs. ~59 (rimcazole)
Supports distinct D2 tone context for antipsychotic mechanism research
Different assay platforms limit direct comparison
Dopamine D2 Receptor Antipsychotic Selectivity Off-Target Profiling

Structural Determinants: 9-Position Substitution vs. 4-Position in Carbazole Sigma Ligands

The 9-(2-piperidinoethyl) group introduces a flexible basic side chain at the carbazole nitrogen, whereas most potent carbazole sigma ligands (e.g., FH-510, rimcazole analogs) bear the pharmacophoric aminoalkyl chain at the 4-position of the carbazole ring [1]. This positional isomerism alters the spatial relationship between the protonatable amine and the aromatic core, which is a key determinant of sigma receptor pharmacophore recognition [2]. The 9-substitution may also affect the compound's logP (~3.5 predicted) and solubility, with the hydrochloride salt form improving aqueous solubility for in vitro use. While no direct head-to-head comparison of these physical properties is available, the structural difference is unambiguous and provides a rationale for the observed affinity differences.

9-Position Substitution
Class-level inference
Piperidinoethyl at N9 vs. aminoalkyl at C4 (e.g., FH-510, rimcazole analogs)
Supports regioisomeric SAR exploration at the carbazole N9 position
Predicted logP ~3.5; hydrochloride salt aids aqueous solubility
Substitution Position Conformational Analysis Medicinal Chemistry

Optimal Application Scenarios for 9-(2-Piperidinoethyl)carbazole hydrochloride Based on Differentiation Evidence


Sigma-2 Preferring Pharmacological Probe Development

The compound's ~10.8-fold sigma-2/sigma-1 selectivity (Ki sigma-2 = 23 nM vs. sigma-1 = 248 nM) [1] positions it as a starting scaffold for developing sigma-2-preferring probes. This is relevant for cancer cell proliferation imaging and neurodegenerative disease research where sigma-2 receptors are upregulated. Unlike the pan-sigma profile of many 4-substituted carbazoles, the 9-substitution pattern offers a distinct selectivity starting point, reducing the need for extensive medicinal chemistry optimization to achieve sigma-2 bias.

Structure-Activity Relationship (SAR) Library Expansion at the Carbazole 9-Position

The 9-position of carbazole is underexplored relative to the 4-position for sigma ligand development. The target compound provides a well-characterized starting point for systematic SAR studies, with established binding data for sigma-1 (Ki 248 nM), sigma-2 (Ki 23 nM), and D2 (Ki 2,800 nM) . Medicinal chemistry teams can use this compound to explore how modifications to the piperidine ring or the ethylene linker affect receptor affinity and selectivity without the confounding influence of 4-position substituents.

Intermediate-Affinity Sigma-1 Control in Antipsychotic Screening Cascades

With a sigma-1 Ki of 248 nM, this compound fills a gap in the affinity range between high-potency tool compounds (e.g., FH-510, sigma IC50 = 4.8 nM) [1] and low-potency clinical candidates (rimcazole, sigma IC50 = 1460 nM). This intermediate affinity makes it suitable as a reference standard in screening cascades where researchers need to calibrate assay sensitivity or establish affinity thresholds for hit triaging in high-throughput sigma-1 binding assays.

Hydrochloride Salt Form for In Vitro Assay Standardization

The hydrochloride salt of this compound (CAS 101418-08-0) provides enhanced aqueous solubility compared to the free base form (CAS 67196-16-1, MW 278.39) [1], simplifying preparation of stock solutions for in vitro pharmacological profiling. This practical advantage reduces variability in dose-response assays caused by precipitation of hydrophobic free bases, improving data reproducibility in multi-laboratory sigma receptor characterization studies.

Application
Selection Property
Validation Focus
Sigma-2 preferring probe research
Sigma-2/sigma-1 selectivity context
Sigma-2 binding and selectivity validation
Carbazole 9-position SAR expansion
Substitution-position-dependent affinity
Systematic binding profiling across sigma subtypes
Antipsychotic screening assay calibration
Intermediate sigma-1 affinity benchmark
Assay sensitivity and hit triaging thresholds
In vitro assay standardization
Hydrochloride salt solubility context
Stock solution reproducibility and dose-response consistency
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